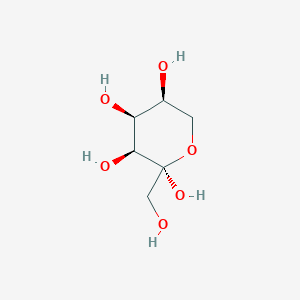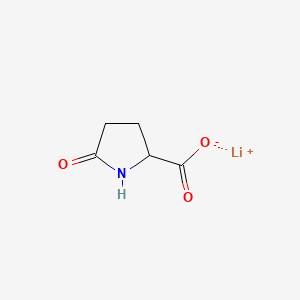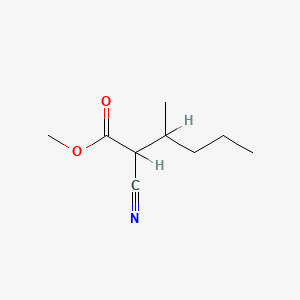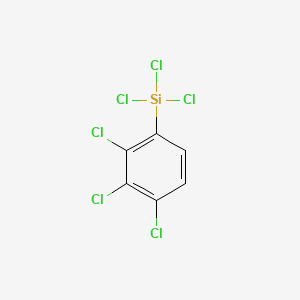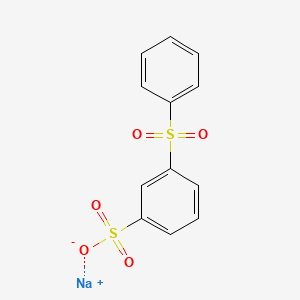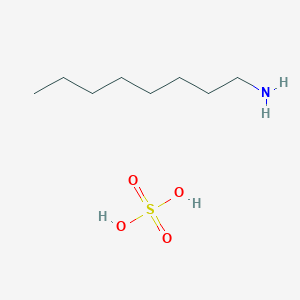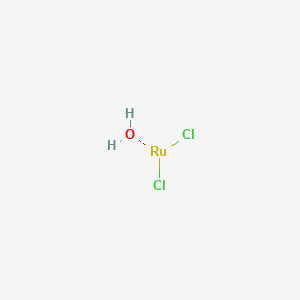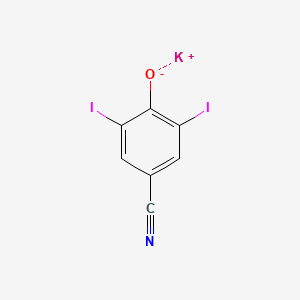
Potassium 4-hydroxy-3,5-diiodophenylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-hydroxy-3,5-diiodophenylcyanide is a chemical compound with the molecular formula C7H2I2NOK It is known for its unique structure, which includes two iodine atoms, a hydroxyl group, and a cyanide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-hydroxy-3,5-diiodophenylcyanide typically involves the iodination of 4-hydroxybenzonitrile. The process includes the following steps:
Iodination: 4-hydroxybenzonitrile is treated with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Formation of Potassium Salt: The resulting 4-hydroxy-3,5-diiodophenylcyanide is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Iodination: Using industrial-grade reagents and optimized reaction conditions to achieve efficient iodination.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 4-hydroxy-3,5-diiodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenylcyanides depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 4-hydroxy-3,5-diiodophenylcyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Potassium 4-hydroxy-3,5-diiodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyanide groups play crucial roles in binding to these targets, leading to various biochemical effects. The iodine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Potassium 4-hydroxy-3,5-diiodophenylcyanide can be compared with other similar compounds such as:
Potassium 4-hydroxy-3,5-dibromophenylcyanide: Similar structure but with bromine atoms instead of iodine.
Potassium 4-hydroxy-3,5-dichlorophenylcyanide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in this compound makes it unique compared to its bromine and chlorine analogs. Iodine atoms impart distinct chemical properties, such as higher atomic mass and different reactivity, which can influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
2961-63-9 |
|---|---|
Formule moléculaire |
C7H2I2KNO |
Poids moléculaire |
409.00 g/mol |
Nom IUPAC |
potassium;4-cyano-2,6-diiodophenolate |
InChI |
InChI=1S/C7H3I2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
Clé InChI |
FJLYTRTWDLNGID-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1I)[O-])I)C#N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



